molecular formula C24H25NO4 B2527450 1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid CAS No. 1866262-94-3

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid

Cat. No.: B2527450
CAS No.: 1866262-94-3
M. Wt: 391.467
InChI Key: LXZCIHZJUILQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid is a useful research compound. Its molecular formula is C24H25NO4 and its molecular weight is 391.467. The purity is usually 95%.
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Scientific Research Applications

Peptide Synthesis

The Fmoc group is extensively used as a protective group for amino acids in the synthesis of peptides. It is preferred for its stability under a variety of conditions and its ease of removal under mild base conditions without affecting other sensitive functional groups. This utility is exemplified in solid-phase peptide synthesis (SPPS), where Fmoc-protected amino acids serve as building blocks. The protection and subsequent deprotection of amino groups enable the stepwise addition of amino acids to elongate the peptide chain in a controlled manner. Advances in Fmoc SPPS methodology have facilitated the synthesis of biologically active peptides, including isotopically labeled peptides for research purposes, showcasing its versatility and importance in peptide chemistry (Fields & Noble, 2009).

Organic Synthesis

The Fmoc group's stability and selective removability are leveraged in organic synthesis beyond peptide chemistry. For example, it has been used to protect hydroxy groups during the synthesis of complex molecules. This protection strategy is critical when working with multifunctional molecules where selective reactivity is needed. The Fmoc group can be removed without disturbing other sensitive functional groups, thereby offering a high degree of synthetic flexibility. This property is beneficial in the multi-step synthesis of complex organic molecules, where the order of reactions and the protection of functional groups are paramount (Gioeli & Chattopadhyaya, 1982).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field with ongoing research. Future directions could involve the synthesis of novel peptides or the development of new synthetic methodologies .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-23(27)16-10-9-15-11-12-25(22(15)13-16)24(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21-22H,9-14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZCIHZJUILQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2C1CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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